molecular formula C23H23N3O7S B11602105 (5Z)-5-(3,4,5-trimethoxybenzylidene)-2-(3,4,5-trimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

(5Z)-5-(3,4,5-trimethoxybenzylidene)-2-(3,4,5-trimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

Cat. No.: B11602105
M. Wt: 485.5 g/mol
InChI Key: GGPGUPASUMIIGK-NVMNQCDNSA-N
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Description

The compound “(5Z)-5-(3,4,5-trimethoxybenzylidene)-2-(3,4,5-trimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one” is a synthetic organic molecule

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “(5Z)-5-(3,4,5-trimethoxybenzylidene)-2-(3,4,5-trimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one” typically involves the condensation of 3,4,5-trimethoxybenzaldehyde with a thiazolo-triazole precursor. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and under reflux conditions to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions could target the double bond in the benzylidene moiety, converting it to a single bond and forming a saturated derivative.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents such as nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation could yield quinones, reduction could produce saturated derivatives, and substitution could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.

Biology

Biologically, thiazolo-triazoles have been studied for their potential as antimicrobial, antifungal, and anticancer agents. The specific compound may exhibit similar activities, making it a candidate for further biological evaluation.

Medicine

In medicine, compounds like this one are investigated for their potential therapeutic applications. They may act as enzyme inhibitors, receptor modulators, or other bioactive agents.

Industry

Industrially, such compounds can be used in the development of new materials, such as polymers or coatings, due to their unique chemical properties.

Mechanism of Action

The mechanism of action of “(5Z)-5-(3,4,5-trimethoxybenzylidene)-2-(3,4,5-trimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one” would depend on its specific biological target. Generally, thiazolo-triazoles may interact with enzymes or receptors, inhibiting their activity or modulating their function. The molecular targets could include kinases, proteases, or other critical proteins involved in disease pathways.

Comparison with Similar Compounds

Similar Compounds

  • (5Z)-5-(3,4,5-trimethoxybenzylidene)-2-phenyl[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
  • (5Z)-5-(3,4,5-trimethoxybenzylidene)-2-(4-methoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

Uniqueness

The uniqueness of “(5Z)-5-(3,4,5-trimethoxybenzylidene)-2-(3,4,5-trimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one” lies in its multiple methoxy groups, which can influence its chemical reactivity and biological activity. These groups can enhance the compound’s solubility, stability, and ability to interact with biological targets.

Properties

Molecular Formula

C23H23N3O7S

Molecular Weight

485.5 g/mol

IUPAC Name

(5Z)-2-(3,4,5-trimethoxyphenyl)-5-[(3,4,5-trimethoxyphenyl)methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one

InChI

InChI=1S/C23H23N3O7S/c1-28-14-7-12(8-15(29-2)19(14)32-5)9-18-22(27)26-23(34-18)24-21(25-26)13-10-16(30-3)20(33-6)17(11-13)31-4/h7-11H,1-6H3/b18-9-

InChI Key

GGPGUPASUMIIGK-NVMNQCDNSA-N

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)/C=C\2/C(=O)N3C(=NC(=N3)C4=CC(=C(C(=C4)OC)OC)OC)S2

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C=C2C(=O)N3C(=NC(=N3)C4=CC(=C(C(=C4)OC)OC)OC)S2

Origin of Product

United States

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